molecular formula C6H12ClN5O B6224233 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride CAS No. 2763755-73-1

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride

Cat. No. B6224233
CAS RN: 2763755-73-1
M. Wt: 205.6
InChI Key:
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride (3-TPA-HCl) is a synthetic organic compound derived from the piperidine family of molecules. It is a white crystalline solid that is soluble in water and organic solvents. 3-TPA-HCl has been studied extensively in the laboratory and has been used in a variety of scientific research applications.

Scientific Research Applications

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as piperazines, piperidines, and imidazolines. It has also been used in the synthesis of pyridines, thiophenes, and pyrimidines. In addition, 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antihistamines.

Mechanism of Action

The exact mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is not yet fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is involved in the regulation of neuronal excitability. It is also believed to act as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride are still being studied. However, it has been shown to have anticonvulsant, anxiolytic, and sedative properties in animal models. In addition, it has been shown to have antinociceptive effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of pain.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride in lab experiments is its ease of synthesis. It is relatively easy to synthesize and can be purified by recrystallization. In addition, it is relatively stable, making it suitable for use in long-term experiments.
However, there are some limitations to using 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride in lab experiments. It is not water-soluble, making it difficult to use in aqueous solutions. In addition, it is relatively expensive, making it unsuitable for use in large-scale experiments.

Future Directions

The potential applications of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride are still being explored. One possible future direction is the development of new pharmaceuticals based on this compound. In addition, further research is needed to better understand its mechanism of action and to identify potential therapeutic applications. Other possible future directions include the development of new synthetic methods for the synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride and the exploration of its use in biotechnology applications.

Synthesis Methods

The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is typically achieved through a four-step reaction sequence. The first step involves the reaction of piperidine with 5-chloro-1,2,3,4-tetrazole, giving the desired 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride product. In the second step, the reaction of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride with acetic anhydride and sodium acetate yields a mixture of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride and acetylated piperidine. The third step involves the reaction of the acetylated piperidine with sodium bicarbonate, producing 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride and carbon dioxide. Finally, the 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is purified by recrystallization using an appropriate solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves the conversion of piperidine to the desired product through a series of reactions.", "Starting Materials": [ "Piperidine", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Piperidine is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 1-(azidomethyl)piperidine.", "1-(Azidomethyl)piperidine is then reacted with methanol and hydrochloric acid to form 3-(1-methoxyethyl)piperidine hydrochloride.", "3-(1-Methoxyethyl)piperidine hydrochloride is then reacted with sodium azide and copper sulfate in the presence of sodium hydroxide to form 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine.", "Finally, 3-(1H-1,2,3,4-tetrazol-5-yl)piperidine is reacted with sodium hydroxide and hydrochloric acid to form 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride." ] }

CAS RN

2763755-73-1

Product Name

3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride

Molecular Formula

C6H12ClN5O

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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